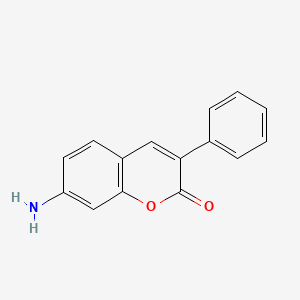

2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

Description

Historical Context and Evolution of 3-Phenylcoumarin (B1362560) Research

The study of coumarins dates back to 1820, when the parent compound, coumarin (B35378), was first isolated from the tonka bean (Dipteryx odorata). japsonline.comnih.gov This discovery paved the way for the exploration of a vast family of related natural products and synthetic derivatives. nih.gov Among these, the 3-phenylcoumarin subgroup emerged as a particularly interesting area of research. nih.gov

Initially, research focused on the isolation and identification of naturally occurring 3-phenylcoumarins from various plant species. nih.gov These compounds are recognized as secondary metabolites in fruits, seeds, flowers, and vegetables. nih.govtandfonline.com Over the last few decades, the focus has expanded significantly toward synthetic chemistry. nih.govbohrium.com Researchers have developed numerous methods for the synthesis of the 3-phenylcoumarin scaffold, including classic approaches like the Perkin, Knoevenagel, and Wittig reactions, as well as modern palladium-catalyzed cross-coupling reactions. nih.govtandfonline.com This evolution in synthetic methodology has allowed for the creation of large libraries of 3-phenylcoumarin derivatives with diverse substitution patterns, enabling detailed investigations into their structure-activity relationships. nih.govtandfonline.com The versatility and chemical properties of this scaffold have cemented its role in the search for new chemical entities with potential therapeutic applications. nih.govmdpi.com

Significance of the 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- Scaffold in Chemical and Biomedical Sciences

The 3-phenylcoumarin framework is considered a "privileged scaffold" in medicinal chemistry. nih.govbohrium.commdpi.com This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net The structure can be viewed as an isostere of isoflavones or as a hybrid of coumarin and resveratrol (B1683913), both of which are known for their biological relevance. nih.govbohrium.com The versatility of the scaffold allows for modifications at various positions, creating derivatives with a broad spectrum of properties. nih.govmdpi.com

The specific compound, 2H-1-Benzopyran-2-one, 7-amino-3-phenyl-, derives further significance from its particular substituents. The introduction of an amino group (NH₂) onto the coumarin ring is a key strategy in medicinal chemistry. Studies on various 3-arylcoumarins have shown that amino derivatives can exhibit potent and selective inhibitory activity against enzymes like monoamine oxidase B (MAO-B), which is a target in the treatment of neurodegenerative diseases. nih.govtandfonline.com The amino group's position and electronic properties can significantly influence the molecule's biological profile. tandfonline.com

Furthermore, the 7-amino-3-phenylcoumarin structure is noted for its fluorescence properties. ontosight.ai This characteristic makes it a valuable tool in biomedical research, where it can be used as a fluorescent probe for studying biological processes at the molecular level or in applications like fluorescence microscopy. ontosight.ai The combination of a privileged pharmacological scaffold with useful fluorescent properties makes this compound and its analogs significant in the development of both potential therapeutic agents and diagnostic tools. ontosight.aiijbpas.com Its potential applications span various fields, including anti-inflammatory, antimicrobial, and anticancer research. ontosight.ai

Classification within Coumarin Derivatives and Related Heterocyclic Systems

2H-1-Benzopyran-2-one, 7-amino-3-phenyl- is classified within a well-defined hierarchy of heterocyclic compounds. At the broadest level, it belongs to the benzopyrone family, which consists of a benzene (B151609) ring fused to a pyrone ring. japsonline.com Benzopyrones are subdivided into benzo-alpha-pyrones, to which coumarins belong, and benzo-gamma-pyrones, which include flavonoids. japsonline.com

Coumarins themselves are further categorized based on their substitution patterns. The major classifications include simple coumarins, furanocoumarins, and pyranocoumarins. researchgate.netjapsonline.comnih.gov 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- falls into a fourth category: coumarins with substituents on the pyrone ring. researchgate.net Specifically, the presence of a phenyl group at the C-3 position places it in the distinct subclass of 3-phenylcoumarins (also referred to as 3-arylcoumarins). nih.govtandfonline.comresearchgate.net

The following table illustrates the classification of the target compound:

| Classification Level | Class Name | Defining Feature |

| Broad Family | Benzopyrones | A fused benzene and pyrone ring system. japsonline.com |

| Sub-Family | Benzo-alpha-pyrones | The specific isomeric form of benzopyrone that defines the coumarin nucleus. japsonline.com |

| Core Structure | Coumarin (2H-1-Benzopyran-2-one) | The fundamental heterocyclic scaffold. researchgate.net |

| Primary Subclass | Substituted Coumarins | Coumarins bearing functional groups on the pyrone ring. researchgate.net |

| Specific Group | 3-Phenylcoumarins | A phenyl (or aryl) group is attached at the 3-position of the coumarin core. tandfonline.com |

| Specific Compound | 7-amino-3-phenylcoumarin | A 3-phenylcoumarin with an amino group substituent at the 7-position. ontosight.ai |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-amino-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCLOOKYCQWSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063304 | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4108-61-6 | |

| Record name | Coumarin 10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4108-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-3-phenyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-7-aminocoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN4G7224S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

While many traditional methods for coumarin (B35378) synthesis involve organic solvents, there is a growing interest in developing more environmentally benign procedures in aqueous media. One-pot, three-component condensation reactions in water have been reported for the synthesis of pyran-annulated heterocyclic systems, which share a similar core structure. These reactions often proceed without the need for a catalyst, driven by the precipitation of the product from the aqueous medium. Although specific examples detailing the synthesis of 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- in purely aqueous media are not extensively documented in the provided search results, the principles of Knoevenagel condensation in water suggest a feasible green chemistry approach. The Knoevenagel condensation, a key reaction in coumarin synthesis, involves the reaction of an active methylene (B1212753) compound with a carbonyl group. For the synthesis of the target compound, this would typically involve the reaction of a substituted salicylaldehyde (B1680747) with a phenylacetic acid derivative. The use of water as a solvent in such reactions is advantageous due to its low cost, non-flammability, and non-toxic nature.

A common and versatile approach to the synthesis of 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- involves a multi-step reaction sequence starting from readily available precursors. A typical pathway commences with 3-aminophenol (B1664112).

One documented process involves the condensation of 3-aminophenol with ethyl β-hydroxy-α-phenylacrylate in the presence of a condensing agent like aluminum chloride in an inert solvent such as nitrobenzene. google.com The reaction is typically carried out at elevated temperatures, ranging from 90 to 150°C. google.com The initial product is the hydrochloride salt of 7-amino-3-phenylcoumarin, which can then be treated with a base, such as sodium hydroxide, to yield the final product. google.com This method has the advantage of not requiring the protection of the amino group prior to the condensation reaction. google.com

An alternative multi-step approach involves the Perkin reaction, a classical method for coumarin synthesis. longdom.orgwikipedia.org This reaction involves the condensation of a salicylaldehyde derivative with a phenylacetic acid anhydride (B1165640) in the presence of a weak base. longdom.orgsciforum.net For the synthesis of 7-amino-3-phenylcoumarin, a 4-aminosalicylaldehyde derivative would be reacted with phenylacetic anhydride. The reaction mechanism is believed to involve the formation of an intermediate O-acetyl salicylaldehyde, which then undergoes an intramolecular aldol-type condensation. sciforum.net

The following table summarizes a representative multi-step synthesis of 7-amino-3-phenylcoumarin:

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | 3-Aminophenol, Ethyl β-hydroxy-α-phenylacrylate | Aluminum chloride, Nitrobenzene, 90-150°C | 7-Amino-3-phenylcoumarin hydrochloride | Not specified |

| 2 | 7-Amino-3-phenylcoumarin hydrochloride | Diluted sodium hydroxide | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | Not specified |

This table is a representation of a multi-step synthesis and specific yield data can vary based on reaction scale and optimization.

Various catalytic systems have been developed to improve the efficiency and selectivity of benzopyran-2-one synthesis. These methods often offer milder reaction conditions and higher yields compared to traditional stoichiometric approaches.

The Pechmann condensation is a widely used acid-catalyzed reaction for the synthesis of coumarins from phenols and β-ketoesters. nih.govresearchgate.netresearchgate.net While the classic Pechmann reaction typically yields 4-substituted coumarins, modifications and the use of specific catalysts can direct the synthesis towards other isomers. A variety of solid acid catalysts, such as xanthan sulfuric acid and sulfonated carbon-coated magnetic nanoparticles, have been employed to facilitate the Pechmann condensation under solvent-free conditions, offering advantages in terms of catalyst reusability and environmental impact. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been utilized for the synthesis of 3-phenylcoumarin (B1362560) derivatives. nih.govnih.gov This approach typically involves the coupling of a 3-halocoumarin with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. This method is particularly useful for introducing a wide range of substituted phenyl groups at the 3-position. nih.govsemanticscholar.org

The following table provides examples of catalytic reactions used in the synthesis of coumarin derivatives:

| Reaction Type | Catalyst | Reactants | Product |

| Pechmann Condensation | Sulfuric acid, AlCl₃, Solid acids | Phenols, β-ketoesters | 4-Substituted coumarins |

| Suzuki-Miyaura Coupling | Palladium complexes | 3-Halocoumarins, Phenylboronic acids | 3-Phenylcoumarins |

| Knoevenagel Condensation | L-proline, Piperidine | Salicylaldehydes, Active methylene compounds | Coumarin-3-carboxylic esters |

This table illustrates common catalytic methods for coumarin synthesis; specific conditions and substrates determine the final product.

Synthesis of Substituted 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- Derivatives

The functionalization of the 7-amino group provides a convenient handle for the synthesis of a diverse library of derivatives with modified properties. Alkylation and acylation are common strategies employed for this purpose.

The 7-amino group of 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- can be readily alkylated to introduce various substituents. These reactions are typically carried out by treating the parent compound with an alkylating agent in the presence of a base.

For instance, the synthesis of N-substituted 7-aminocoumarin (B16596) analogues has been achieved through methods like the Buchwald-Hartwig cross-coupling reaction. researchgate.net This palladium-catalyzed reaction allows for the formation of C-N bonds between the 7-amino group and various aryl or alkyl halides. Other N-alkylation strategies may involve the use of alkyl halides or other electrophiles in the presence of a suitable base to neutralize the acid generated during the reaction. rsc.orgchemrxiv.org The choice of solvent and base can significantly influence the reaction's efficiency.

The following table presents a hypothetical example of an N-alkylation reaction at the 7-amino position:

| Alkylating Agent | Base | Solvent | Product |

| Ethyl iodide | Potassium carbonate | Acetone | 7-(Ethylamino)-3-phenyl-2H-1-benzopyran-2-one |

| Benzyl bromide | Sodium hydride | Dimethylformamide | 7-(Benzylamino)-3-phenyl-2H-1-benzopyran-2-one |

This table provides illustrative examples of N-alkylation reactions. Actual reaction conditions and yields would require experimental determination.

The nature and position of substituents on the starting materials can have a profound impact on the yield and purity of the final 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- derivatives.

In condensation reactions like the Perkin or Pechmann reaction, the electronic properties of the substituents on the salicylaldehyde and the phenylacetic acid (or β-ketoester) precursors play a crucial role. Electron-donating groups on the salicylaldehyde ring generally facilitate the electrophilic substitution step of the reaction, potentially leading to higher yields. Conversely, electron-withdrawing groups can deactivate the ring and may require harsher reaction conditions. nih.gov The steric hindrance of bulky substituents can also affect the reaction rate and yield.

For instance, in the Perkin reaction, the presence of certain substituents, such as hydroxyl and nitro groups on the reagents, can be problematic and may necessitate alternative synthetic strategies like palladium-catalyzed cross-coupling reactions. semanticscholar.org The purity of the final product can also be influenced by the presence of substituents, as they may lead to the formation of side products or isomers that require careful purification. For example, in the Pechmann condensation, the regioselectivity of the initial transesterification versus the subsequent cyclization can be influenced by the substituents on the phenol (B47542), potentially leading to a mixture of coumarin isomers. researchgate.net

Derivatization at the 3-Phenyl Ring

Modification of the 3-phenyl substituent on the 7-aminocoumarin core is a key strategy to modulate its chemical and physical properties. The electronic nature of the substituents introduced onto this ring can significantly influence the molecule's characteristics. Synthetic approaches typically involve constructing the coumarin scaffold using pre-substituted phenylacetic acids or related synthons, as post-synthetic modification of the phenyl ring can be challenging.

The incorporation of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) onto the 3-phenyl ring generally involves established coumarin synthesis reactions like the Perkin condensation. In this approach, a substituted phenylacetic acid is reacted with a suitably protected 2-hydroxy-4-aminobenzaldehyde. The choice of an EDG on the phenylacetic acid starting material dictates the final substitution pattern on the 3-phenylcoumarin product. For instance, the synthesis of polyalkoxy-3-(4'-methoxyphenyl)coumarin analogues has been reported, starting from plant-derived allylpolyalkoxybenzenes, highlighting a route from natural products to these derivatized coumarins. nih.gov The presence of EDGs can enhance the electron density of the aromatic system.

Table 1: Examples of Synthetic Approaches for 3-Phenylcoumarins with Electron-Donating Groups

| Starting Material 1 | Starting Material 2 | Reaction Type | Substituent | Reference |

|---|---|---|---|---|

| 4-Methoxyphenylacetic acid | 2-Hydroxy-4-nitrobenzaldehyde | Perkin Condensation | 4'-Methoxy | nih.gov |

Note: The table represents generalized synthetic pathways.

Conversely, the introduction of electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) is achieved using similarly established synthetic routes, but starting with phenylacetic acids bearing these substituents. The presence of EWGs significantly alters the electronic properties of the 3-phenyl ring, which can be a critical design element in various applications. mdpi.com For example, 3-phenylcoumarins with a nitro group at the 4'-position have been synthesized and studied. nih.gov The synthesis of 3-(4-nitrobenzoyl)-4-hydroxycoumarin has also been successfully achieved. researchgate.net These synthetic strategies underscore the versatility of coumarin chemistry in accommodating a wide range of functional groups on the 3-phenyl moiety.

Table 2: Examples of Synthetic Approaches for 3-Phenylcoumarins with Electron-Withdrawing Groups

| Starting Material 1 | Starting Material 2 | Reaction Type | Substituent | Reference |

|---|---|---|---|---|

| 4-Nitrophenylacetic acid | 2-Hydroxy-4-aminobenzaldehyde | Perkin Condensation | 4'-Nitro | nih.gov |

| 4-Cyanophenylacetic acid | Salicylaldehyde derivative | Condensation | 4'-Cyano | mdpi.com |

Note: The table represents generalized synthetic pathways.

Synthesis of Coumarin-Lipoic Acid Conjugates

The 7-amino group of the 3-phenylcoumarin scaffold serves as a versatile handle for conjugation with other molecules, such as lipoic acid. A novel series of triazole-containing 3-phenylcoumarin-lipoic acid conjugates has been designed and synthesized. nih.govnih.gov The synthetic route typically involves converting the 7-amino group into an azide, which can then undergo an azide-alkyne cycloaddition reaction (a "click" reaction) with a propargylated lipoic acid derivative. nih.gov This modular approach allows for the efficient linking of the two distinct molecular entities. These conjugates are of interest in medicinal chemistry research, aiming to combine the properties of both the coumarin and lipoic acid moieties into a single molecule. nih.govnih.govresearchgate.net

The synthesis generally proceeds in multiple steps:

Modification of the 7-amino group to an appropriate functional group for conjugation (e.g., an azide).

Activation of lipoic acid's carboxylic acid and attachment of a linker containing a complementary functional group (e.g., an alkyne).

Conjugation of the two modified molecules, often via cycloaddition. nih.gov

Green Chemistry Approaches in 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to reduce environmental impact. Key strategies include the use of solvent-free conditions, milder catalysts, and energy-efficient methods like mechanochemistry or light-driven reactions.

One notable green approach is the mechanochemical synthesis of coumarins via the Pechmann condensation. rsc.org This method involves ball-milling a phenol derivative with a β-ketoester using a mild acid catalyst like methanesulfonic acid at room temperature. This solvent-free procedure offers high yields, shorter reaction times, and a straightforward purification process, aligning well with green chemistry principles. rsc.org

Another green strategy involves a visible-light-driven, copper-catalyzed aerobic oxidative cascade cyclization. This method has been used for the regioselective synthesis of 3-arylcoumarins from N-tosylhydrazones and terminal alkynes, proceeding under mild conditions. nih.gov These approaches represent a significant advancement over traditional methods that often require harsh conditions, hazardous solvents like nitrobenzene, and strong Lewis acid catalysts such as aluminum chloride. google.com

Table 3: Comparison of Traditional vs. Green Synthetic Methods for Coumarin Synthesis

| Feature | Traditional Method (e.g., Pechmann, Perkin) | Green Method (e.g., Mechanochemical) |

|---|---|---|

| Solvent | Often requires high-boiling, hazardous solvents (e.g., H₂SO₄, nitrobenzene) | Solvent-free or uses greener solvents |

| Catalyst | Strong, corrosive acids (e.g., AlCl₃, H₂SO₄) | Mild acids (e.g., methanesulfonic acid), metal catalysts |

| Conditions | High temperatures, often harsh | Ambient temperature, visible light |

| Work-up | Complex, generates significant waste | Simple, often just filtration |

| Efficiency | Variable yields | Generally high yields |

Novel Synthetic Strategies and Methodological Advancements

The synthesis of the 3-phenylcoumarin scaffold has been the subject of considerable methodological innovation, moving beyond classical name reactions to more efficient and versatile strategies.

One modern approach involves a tandem reaction of salicylaldehyde with aryl-substituted 1,1-dibromo-1-alkenes, which can produce 3-arylcoumarins in yields exceeding 90%. nih.gov Another advanced method is the condensation reaction of 2-chloro-2-arylacetaldehyde with salicylaldehyde, catalyzed by an N-heterocyclic carbene (NHC). nih.gov This reaction proceeds under mild conditions with high efficiency.

Transition metal catalysis has also provided powerful tools for 3-arylcoumarin synthesis. Rhodium-catalyzed annulation of terminal alkynes and salicylaldehydes offers an efficient route to the scaffold. nih.gov Furthermore, transition-metal-free methods have been developed, such as the direct α-arylation of 4-aminocoumarin (B1268506) with aromatic compounds to form a C(sp²)-C(sp²) bond, yielding 4-amino-3-arylcoumarin derivatives. nih.gov

A particularly novel strategy involves a selenocarboxylate/azide amidation reaction. While demonstrated for the synthesis of aminoacyl-7-amino-4-methylcoumarins, the principles of this high-yield, mild-condition reaction could potentially be adapted for creating amide linkages involving the 7-amino group of 3-phenylcoumarin. beilstein-journals.org This method involves the in-situ formation of a selenocarboxylate intermediate which then reacts with an azide. beilstein-journals.org These advanced methodologies provide chemists with a broader and more powerful toolkit for constructing the 7-amino-3-phenylcoumarin core and its derivatives.

Spectroscopic Characterization and Photophysical Investigations

Advanced Spectroscopic Techniques for Structural Elucidation

While a publicly available, fully assigned experimental spectrum for 7-amino-3-phenylcoumarin is not readily found, its ¹H NMR and ¹³C NMR spectra can be reliably predicted based on the well-established chemical shifts of the coumarin (B35378) core and substituted aromatic rings. shd.org.rs The analysis of related coumarin derivatives provides a strong basis for these assignments. ceon.rsresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the coumarin nucleus and the 3-phenyl substituent. The protons of the coumarin's aromatic ring (H-5, H-6, H-8) would typically appear in the aromatic region (δ 6.5-8.0 ppm). The single proton on the pyrone ring (H-4) would likely be a singlet in the δ 7.5-8.5 ppm range. The protons of the phenyl group at the C-3 position would also resonate in the aromatic region, showing characteristic multiplets depending on their position. The protons of the amino group (-NH₂) at C-7 would produce a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The most deshielded signal is expected to be the carbonyl carbon (C-2) of the lactone ring, typically appearing around δ 160-162 ppm. ceon.rs Carbons bonded to the electron-donating amino group (C-7) and the oxygen atom (C-8a) would be significantly affected. The aromatic carbons of both the benzopyran and phenyl rings are expected to resonate in the δ 100-155 ppm range. shd.org.rs

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C-2 | - | ~161 |

| C-3 | - | ~125-130 |

| C-4 | ~7.8-8.2 (s) | ~140-145 |

| C-4a | - | ~110-115 |

| C-5 | ~7.2-7.5 (d) | ~125-129 |

| C-6 | ~6.6-6.8 (dd) | ~110-114 |

| C-7 | - | ~150-155 |

| C-8 | ~6.5-6.7 (d) | ~100-105 |

| C-8a | - | ~155-158 |

| -NH₂ | Broad singlet | - |

| Phenyl C-1' | - | ~135 |

| Phenyl C-2'/6' | ~7.3-7.6 (m) | ~128-130 |

| Phenyl C-3'/5' | ~7.3-7.6 (m) | ~128-130 |

| Phenyl C-4' | ~7.3-7.6 (m) | ~129-131 |

Note: These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 7-amino-3-phenylcoumarin is characterized by absorption bands corresponding to its key structural features. vscht.czpressbooks.pub

N-H Stretching: The primary amino (-NH₂) group at the C-7 position gives rise to two characteristic sharp bands in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong, prominent absorption band is observed in the range of 1700-1730 cm⁻¹, which is characteristic of the α,β-unsaturated ester (lactone) carbonyl group of the pyrone ring. pressbooks.pub

C=C Stretching: Multiple bands in the 1500-1620 cm⁻¹ region are attributed to the C=C stretching vibrations within the aromatic benzene (B151609) and pyrone rings.

C-N and C-O Stretching: Absorptions corresponding to the aromatic C-N bond and the C-O-C ether linkage of the lactone are expected in the fingerprint region, typically between 1200-1350 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. vscht.cz

Interactive Table: Characteristic IR Absorption Bands for 2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Lactone Carbonyl (C=O) | Stretch | 1700 - 1730 | Strong |

| Aromatic C=C | Stretch | 1500 - 1620 | Medium to Strong |

| Aromatic C-N | Stretch | 1250 - 1350 | Medium |

| Ether C-O | Stretch | 1000 - 1100 | Medium |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 2H-1-Benzopyran-2-one, 7-amino-3-phenyl-, the molecular formula is C₁₅H₁₁NO₂, which corresponds to a precise molecular weight of 237.25 g/mol . scbt.com

In electron ionization mass spectrometry (EI-MS), the compound typically shows a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 237. nist.gov A common fragmentation pattern for coumarins involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring, which would result in a significant fragment ion peak at m/z 209. nist.gov Further fragmentation of the phenyl and amino-substituted rings would lead to other smaller, characteristic ions.

Photophysical Properties of 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- and its Derivatives

The presence of an electron-donating amino group at the 7-position and a π-conjugated system extended by the 3-phenyl group imparts strong fluorescent properties to this class of coumarins. These properties are sensitive to the local environment and molecular structure.

7-Aminocoumarin (B16596) derivatives are known for their strong absorption of ultraviolet (UV) and visible light, followed by the emission of light at a longer wavelength (fluorescence). acgpubs.org The absorption (λ_abs) and emission (λ_em) maxima are dependent on the polarity of the solvent, a phenomenon known as solvatochromism. In general, as the solvent polarity increases, a bathochromic (red) shift is observed in the emission spectrum due to the stabilization of the more polar excited state.

For instance, derivatives like 7-(N,N-diethylamino)-3-phenylcoumarin exhibit strong blue emission under ultraviolet light. researchgate.net Studies on similar 7-amino phenylcoumarin derivatives show emission wavelengths ranging from 420-460 nm in chloroform (B151607) to 460-504 nm in the more polar solvent acetonitrile (B52724). acgpubs.org This sensitivity to the environment makes them valuable as fluorescent probes.

Interactive Table: Typical Photophysical Properties of 7-(Substituted-Amino)-3-phenylcoumarin Derivatives in Different Solvents

| Solvent | Typical λ_abs (nm) | Typical λ_em (nm) | Typical Stokes Shift (nm) |

| Chloroform | ~390-410 | ~420-460 | ~30-50 |

| Acetonitrile | ~400-420 | ~460-505 | ~60-85 |

| Ethanol | ~400-425 | ~470-510 | ~70-85 |

Note: Data is compiled from studies on closely related 7-(dialkylamino)-3-phenylcoumarin derivatives and illustrates general trends. acgpubs.org

The photoluminescence of the 7-amino-3-phenylcoumarin scaffold can be finely tuned by chemical modifications. The nature of the substituent at the 7-amino position and on the 3-phenyl ring significantly impacts the absorption and emission wavelengths, as well as the fluorescence quantum yield (Φ_F), which is a measure of the emission efficiency.

Replacing the hydrogen atoms of the 7-amino group with alkyl groups (e.g., forming a 7-(diethylamino) group) generally leads to a significant red shift in both absorption and emission spectra and often increases the fluorescence quantum yield. acgpubs.org This is attributed to the enhanced electron-donating ability of the dialkylamino group, which promotes a more efficient intramolecular charge transfer (ICT) process from the donor (amino group) to the acceptor (lactone carbonyl) upon photoexcitation.

Similarly, adding electron-donating (e.g., hydroxyl) or electron-withdrawing (e.g., bromo) groups to the 3-phenyl ring can also modulate the photophysical properties. For example, the synthesis of 7-(N,N'-diethylamino)-3-(4-hydroxyphenyl)-coumarin and 7-(N,N'-diethylamino)-3-(4-bromophenyl)-coumarin has demonstrated that such modifications can be used to tune the emission characteristics while maintaining strong blue fluorescence. researchgate.net

Quantum Yield Studies and Fluorescence Lifetime Measurements

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τf), the average time a molecule remains in its excited state, are critical parameters for characterizing fluorescent compounds. For derivatives closely related to 7-amino-3-phenyl-2H-1-benzopyran-2-one, such as 7-(N,N-diethylamino)-3-phenylcoumarin-3-carboxylates, the quantum yield has been shown to be significantly influenced by the solvent environment.

For instance, studies on these related compounds have demonstrated that the quantum yield can vary substantially in different solvents. While specific data for the parent 7-amino-3-phenyl-2H-1-benzopyran-2-one is not extensively documented in publicly available literature, the trends observed in its derivatives offer valuable insights. For example, certain 7-(N,N-diethylamino)phenylcoumarin-3-carboxylates exhibit high quantum yields in ethanol. nih.gov This suggests that the polarity and hydrogen-bonding capability of the solvent play a crucial role in modulating the radiative and non-radiative decay pathways of the excited state.

Table 1: Illustrative Quantum Yields of a Structurally Similar 7-(N,N-diethylamino)-3-phenylcoumarin Derivative in Various Solvents

| Solvent | Quantum Yield (Φf) |

| Chloroform | 0.43 |

| Acetonitrile | 0.34 |

| Ethanol | 0.24 |

This table is based on data for a closely related derivative, Rhodamine B, as a reference standard, and serves to illustrate the solvent-dependent nature of quantum yields in this class of compounds. nih.gov

Solvatochromic Effects and Environmental Sensitivity

One of the most remarkable features of 7-amino-3-phenyl-2H-1-benzopyran-2-one and its derivatives is their pronounced solvatochromism, which is the change in the color of their absorption or emission spectra with a change in the solvent polarity. This phenomenon is a direct consequence of the change in the dipole moment of the molecule upon excitation. The intramolecular charge transfer from the amino group to the carbonyl group of the coumarin core is enhanced in more polar solvents, leading to a greater stabilization of the excited state and a red-shift (bathochromic shift) in the fluorescence emission.

The emission wavelength of 7-(N,N-diethylamino)-3-phenylcoumarin-3-carboxylates, for example, has been observed to shift to longer wavelengths in more polar solvents. In chloroform, the emission can be in the blue-green region (around 460-470 nm), while in more polar solvents like acetonitrile and ethanol, the emission can shift towards the green-yellow region (up to 504 nm). nih.gov This significant spectral shift highlights the compound's sensitivity to the local environment, making it an excellent candidate for use as a fluorescent probe.

Table 2: Emission Maxima of a Structurally Similar 7-(N,N-diethylamino)-3-phenylcoumarin Derivative in Different Solvents

| Solvent | Emission Maximum (λem) |

| Chloroform | ~463 nm |

| Acetonitrile | ~504 nm |

| Ethanol | ~504 nm |

This table illustrates the solvatochromic shift of a closely related coumarin derivative. nih.gov

Applications of Photophysical Insights in Advanced Materials Research

The detailed understanding of the photophysical properties of 7-amino-3-phenyl-2H-1-benzopyran-2-one and its derivatives has led to their exploration in various advanced materials applications. nih.gov

The high fluorescence quantum yields and environmental sensitivity of these compounds make them ideal candidates for the development of fluorescent probes and sensors . Their emission characteristics can be used to probe the polarity of microenvironments in biological systems or synthetic polymers. nih.gov For instance, they can be incorporated into polymer matrices to monitor changes in the polymer's structure or environment.

In the field of polymer science , coumarin derivatives, including those with a 7-amino-3-phenyl structure, are utilized as fluorescent dopants in polymers like poly(methyl methacrylate) (PMMA). researchgate.net The resulting materials can exhibit intense luminescence and are being investigated for applications in fluorescent polymeric fibers and other photonic devices. The photophysical properties of the coumarin within the polymer matrix can provide information about the polymer's free volume and chain dynamics.

Furthermore, the tunable emission and charge-transporting properties of aminocoumarin derivatives have led to their investigation as emitting materials in organic light-emitting diodes (OLEDs) . By modifying the substituents on the coumarin core, the emission color can be tuned, making them promising candidates for blue-emitting materials in display technologies.

The ability of the 7-amino group to be functionalized allows for the covalent attachment of these fluorophores to other molecules or materials. This has been exploited in the development of phototriggers , where the coumarin moiety can be used to release a caged compound upon photoirradiation, with the fluorescence of the coumarin serving as a reporter for the release event. nih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For derivatives of 3-phenylcoumarin (B1362560), docking studies have been crucial in identifying key interactions with various enzymes, suggesting potential therapeutic applications. researchgate.net

For instance, studies on 3-phenylcoumarin derivatives as inhibitors of enzymes like monoamine oxidase (MAO), cyclooxygenase (COX), and DNA gyrase have revealed important binding modes. researchgate.netresearchgate.netnih.gov Docking analyses have shown that the 3-phenylcoumarin scaffold can fit into the active sites of these enzymes, forming specific interactions with key amino acid residues. researchgate.net For example, in the active site of MAO-B, interactions with residues like Gln-206 have been identified as crucial for inhibitory activity. researchgate.net Similarly, interactions with key amino acids in the active sites of acetylcholinesterase (AChE) and COX-2 have been validated through molecular docking, aligning with in vitro results. researchgate.net

These studies often highlight the role of different functional groups on the coumarin (B35378) and phenyl rings in establishing hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. physchemres.orgmdpi.com The amino group at the 7-position, characteristic of the title compound, can act as a hydrogen bond donor, potentially enhancing binding affinity to target proteins.

Below is a table summarizing key amino acid interactions for related benzopyranone derivatives with various protein targets, as identified through molecular docking studies.

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |

| Monoamine Oxidase B (MAO-B) | Gln-206, Cys172, Leu164 | Hydrogen Bond, Halogen Bond | researchgate.netfrontiersin.org |

| Cyclooxygenase-2 (COX-2) | Not Specified | Not Specified | researchgate.net |

| Acetylcholinesterase (AChE) | Not Specified | Not Specified | researchgate.net |

| DNA Gyrase B | Key amino acid residues | Hydrogen Bond | nih.gov |

| Integrin-like Protein | Pro243, Gly81, Arg77, Met168 | Not Specified | biointerfaceresearch.com |

| PI3Kα | S774, A775, K776, W780 | Hydrogen Bond | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

For coumarin derivatives, QSAR models have been successfully developed to predict various biological activities, including antioxidant and anti-inflammatory effects. researchgate.netnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build regression equations that can predict the activity of new, untested compounds. researchgate.net

The development of robust QSAR models involves several steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, development of a regression model (e.g., using multiple linear regression), and rigorous validation of the model's predictive power using internal and external validation techniques. researchgate.netnih.gov For coumarin derivatives, studies have shown that descriptors related to mass, polarizability, topological charge, and van der Waals volume can be essential in governing their biological activity. researchgate.net The predictive ability of these models is often assessed by statistical parameters such as the squared correlation coefficient (r²) and the root mean square error (RMSE). biorxiv.org

A well-validated QSAR model can serve as a valuable tool for the virtual screening of large compound libraries to identify potential hits with desired biological activities, thereby accelerating the drug discovery process. mdpi.com

SAR analysis focuses on understanding how different functional groups on a molecule contribute to its biological activity. For 3-phenylcoumarins, the nature and position of substituents on both the benzopyran ring and the 3-phenyl ring play a crucial role in determining their pharmacological properties. researchgate.netfrontiersin.org

The amino group at the 7-position of the benzopyran ring is a key feature of the title compound. ontosight.ai Studies on related coumarins suggest that substitutions at this position can significantly influence activity. For example, modifications of the amino group can alter the molecule's polarity and hydrogen bonding capacity, which can affect its interaction with biological targets. researchgate.net

The phenyl group at the 3-position is another critical determinant of activity. researchgate.net Substituents on this phenyl ring, such as hydroxyl, methoxy (B1213986), or halogen groups, have been shown to modulate the inhibitory potency and selectivity of 3-phenylcoumarin derivatives against enzymes like MAO-B. researchgate.netfrontiersin.org For instance, the addition of methoxy, hydroxyl, and acetoxy groups to the 3-arylcoumarin ring can promote the inhibition of MAO-B. researchgate.net The fused benzene (B151609) ring and the oxygen atom of the pyran ring are considered prime pharmacophoric features for the antioxidant activity of coumarin derivatives. nih.gov

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study the geometry, vibrational frequencies, and electronic properties of coumarin derivatives. dergipark.org.trmdpi.com

DFT calculations can provide insights into the distribution of electron density in a molecule, which is crucial for understanding its reactivity. mdpi.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to determine the molecule's susceptibility to electrophilic and nucleophilic attack. mdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to visualize the regions of a molecule that are rich or poor in electrons, thereby predicting sites for intermolecular interactions. mdpi.com

For coumarin derivatives, DFT studies have been used to analyze their structural and spectroscopic properties, providing theoretical data that can be compared with experimental results from techniques like FT-IR and Raman spectroscopy. dergipark.org.trresearchgate.net These computational studies aid in the interpretation of experimental data and provide a deeper understanding of the molecule's fundamental properties. ut.ac.ir

Molecular Dynamics Simulations to Investigate Conformational Changes and Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. physchemres.org This technique allows for the investigation of the conformational changes and dynamic interactions of a ligand within a protein's binding site. nih.gov

For systems involving coumarin derivatives, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. nih.govresearchgate.net By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in its initial docked pose or if it undergoes significant conformational changes. physchemres.org Analysis of the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms during the simulation provides information about the stability and flexibility of the complex. nih.gov

MD simulations can also provide a more detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve over time. physchemres.org This information is valuable for understanding the binding mechanism at a dynamic level and can help in the rational design of more potent and specific inhibitors. nih.gov

Biological Activities and Mechanisms of Action

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govsemanticscholar.org The coumarin (B35378) scaffold has been effectively utilized to design potent cholinesterase inhibitors.

A series of 3-substituted-7-aminoalkoxy-coumarins, which are structurally related to 7-amino-3-phenylcoumarin, have been evaluated as cholinesterase inhibitors. One notable derivative, 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin, emerged as a highly potent AChE inhibitor with a nanomolar range IC₅₀ value, comparable to the standard drug donepezil. This compound also demonstrated significant selectivity for AChE over BChE.

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity Index (BChE/AChE) |

|---|---|---|---|

| 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin | AChE | 20 | 354 |

| BChE | 7080 | ||

| Donepezil (Reference) | AChE | 6 | 365 |

| BChE | 2190 |

Kinetic studies have revealed that derivatives of this coumarin series act as mixed-type inhibitors of AChE. This indicates that they bind to both the catalytic active site and peripheral anionic site of the enzyme.

Molecular docking and simulation studies provide further insight into these interactions. The coumarin scaffold can effectively fit within the active site gorge of AChE. The 7-amino group or its derivatives can form crucial hydrogen bonds, while the 3-phenyl substituent can establish π-π stacking interactions with aromatic residues like Tyr336 and Trp285 in the enzyme's active site. larvol.com These interactions are critical for stabilizing the enzyme-inhibitor complex and are responsible for the observed potent inhibition. larvol.comnih.gov

The complex and multifactorial nature of neurodegenerative diseases has driven the development of multi-target-directed ligands (MTDLs). researchgate.netnih.gov These are single molecules designed to interact with multiple pathological targets simultaneously. researchgate.netresearchgate.net The 7-amino-3-phenylcoumarin scaffold is an attractive starting point for MTDLs because it can be functionalized to inhibit not only cholinesterases but also other key enzymes and processes, such as monoamine oxidases and amyloid-beta aggregation. nih.gov This approach offers the potential for more effective therapeutic outcomes compared to single-target drugs. researchgate.net

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin. nih.gov Inhibition of MAO, particularly MAO-B, is a validated strategy for treating Parkinson's disease and depression. nih.gov The 3-phenylcoumarin (B1362560) framework has been identified as a promising scaffold for developing potent and selective MAO-B inhibitors.

Research into a wide array of 3-phenylcoumarin derivatives has established clear structure-activity relationships (SAR) for MAO-B inhibition. The inhibitory potency and selectivity are highly dependent on the substitution patterns on both the coumarin ring and the 3-phenyl ring.

It has been observed that the 3-phenylcoumarin structure itself, without a carbonyl group linker, preferentially inhibits MAO-B over MAO-A. The potency can be significantly enhanced by introducing specific substituents. For instance, a hydroxyl group at the 7-position of the coumarin ring combined with a trifluoromethyl group at the 4-position of the phenyl ring resulted in a derivative with an IC₅₀ value of 56 nM for MAO-B. Docking studies confirm that these derivatives fit well into the enzymatic cleft of MAO-B. nih.gov

| Compound Substituents (Coumarin Ring; Phenyl Ring) | MAO-B IC₅₀ (nM) |

|---|---|

| 7-OH; 4-CF₃ | 56 |

| 7-OH; 4-Cl | 140 |

| 7-OH; 4-F | 200 |

| 7-OH; 3-CF₃ | 280 |

The selective inhibition of MAO-B by 3-phenylcoumarin derivatives holds significant therapeutic potential. By preventing the breakdown of dopamine, MAO-B inhibitors can increase dopaminergic neurotransmission, which is beneficial in alleviating the motor symptoms of Parkinson's disease. Furthermore, the degradation of monoamines by MAO produces hydrogen peroxide, a source of reactive oxygen species (ROS). nih.gov By inhibiting MAO, these compounds can reduce oxidative stress, a key factor in the progression of various neurodegenerative disorders. nih.gov

Anti-amyloid Aggregation Activity

The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and insoluble fibrils is a central pathological hallmark of Alzheimer's disease. semanticscholar.org Small molecules that can inhibit this aggregation process are considered a promising therapeutic strategy. nih.gov The coumarin scaffold has been investigated for this purpose, with studies showing that its derivatives can interfere with Aβ aggregation. nih.gov

Research has shown that the inhibitory capabilities of coumarin analogs are influenced by the functional groups on the aromatic core. nih.gov Studies on 4,7-disubstituted coumarin derivatives revealed their ability to inhibit the aggregation of the Aβ₄₀ peptide. One of the most effective compounds, a trihydroxy derivative, promoted the formation of non-toxic, amorphous aggregates and exhibited an IC₅₀ value of 13.5 μM. nih.gov These findings suggest that the 7-amino-3-phenylcoumarin structure is a viable framework for designing inhibitors of Aβ aggregation. The presence of substituents capable of hydrogen bonding and aromatic interactions appears to be crucial for this activity. nih.govnih.gov

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| 4,7-disubstituted coumarin 5b | Aβ₄₀ Aggregation | 13.5 |

Anticancer and Antitumor Activities

The anticancer potential of coumarin derivatives is a significant area of research. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways that are often dysregulated in cancer cells.

Coumarin compounds can halt the progression of cancer by inducing cell cycle arrest, a crucial mechanism for controlling cell division. While some coumarins exert their effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death, the specific mechanism for 7-amino-3-phenyl-2H-1-benzopyran-2-one in this regard requires further targeted investigation. The ability of coumarins to induce apoptosis is a key feature of their anticancer activity, often involving the activation of specific cellular pathways that lead to the dismantling of the cancer cell.

Several key proteins that are crucial for the survival and proliferation of cancer cells have been identified as targets for coumarin derivatives.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a vital role in the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 can lead to the degradation of these client proteins, thereby disrupting cancer cell signaling and survival. While various coumarins have been explored as Hsp90 inhibitors, specific studies detailing the interaction of 7-amino-3-phenyl-2H-1-benzopyran-2-one with Hsp90 are needed to confirm its direct inhibitory activity.

Topoisomerase Type II: This enzyme is essential for resolving DNA topological problems during replication and transcription. Topoisomerase II inhibitors can trap the enzyme-DNA complex, leading to double-strand breaks in DNA and ultimately, cell death. This mechanism is a cornerstone of many established chemotherapeutic agents. The potential for 7-amino-3-phenyl-2H-1-benzopyran-2-one to act as a Topoisomerase II inhibitor is an area of interest, given the activity of other coumarin derivatives against this enzyme.

Casein Kinase 2 (CK2): CK2 is a protein kinase that is often overexpressed in cancer cells and is involved in promoting cell growth, proliferation, and suppression of apoptosis. Inhibition of CK2 is therefore considered a promising strategy for cancer therapy. The evaluation of 7-amino-3-phenyl-2H-1-benzopyran-2-one as a CK2 inhibitor could reveal another facet of its anticancer potential.

Antimicrobial Activities (Antibacterial and Antifungal)

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity. The structural features of these compounds allow them to interfere with various microbial processes. Research into the antimicrobial properties of 7-amino-3-phenyl-2H-1-benzopyran-2-one is ongoing to determine its efficacy against specific bacterial and fungal strains and to understand its mode of action, which could involve disruption of cell membranes, inhibition of essential enzymes, or interference with microbial DNA.

A study on a series of amino/nitro-substituted 3-arylcoumarins, which are structurally related to the subject compound, showed that these molecules exhibited antibacterial activity against Staphylococcus aureus. nih.gov Another study on 7-amino-4-methyl-coumarin derivatives also reported antibacterial and antifungal activities. pensoft.net

Below is a hypothetical interactive data table illustrating the kind of data that would be generated from such studies.

| Microorganism | Type | Activity Metric (e.g., MIC in µg/mL) |

| Staphylococcus aureus | Bacterium | Data not available |

| Escherichia coli | Bacterium | Data not available |

| Candida albicans | Fungus | Data not available |

| Aspergillus niger | Fungus | Data not available |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Coumarins have been recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators and pathways. For instance, some coumarin derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A study on novel 7-substituted coumarin derivatives demonstrated potent anti-inflammatory activity by inhibiting the release of IL-6 and TNF-α. researchgate.net The anti-inflammatory potential of 7-amino-3-phenyl-2H-1-benzopyran-2-one is an active area of investigation.

Other Investigated Biological Activities

The anticoagulant properties of coumarins are well-established, with warfarin (B611796) being a prominent example used clinically to prevent blood clots. The mechanism of action typically involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors. The structural similarity of 7-amino-3-phenyl-2H-1-benzopyran-2-one to other anticoagulant coumarins suggests that it may also possess the ability to interfere with the coagulation cascade. However, specific experimental data is required to quantify its anticoagulant efficacy and to determine its precise mechanism.

Antiviral Propertiesnih.govnih.gov

Derivatives of 7-amino-3-phenyl-2H-1-benzopyran-2-one belong to the broader class of 3-phenylcoumarins, which have demonstrated notable antiviral activities against various viruses, particularly the Human Immunodeficiency Virus (HIV). nih.gov Research has shown that these compounds can interfere with critical stages of the viral life cycle.

One of the primary mechanisms identified for 3-phenylcoumarin derivatives is the suppression of HIV promoter activity. nih.gov Studies have indicated that certain naturally occurring 3-phenylcoumarins can specifically inhibit the TPA-induced HIV promoter, without affecting other viral promoters like the cytomegalovirus (CMV) promoter. nih.gov This suggests a targeted action on the transcriptional regulation of HIV genes. The interference with NF-κB and Tat functions, which are crucial for HIV transcription, has been proposed as a key aspect of this inhibitory effect. nih.gov

Another significant antiviral mechanism involves the inhibition of the HIV-1 viral protein R (Vpr). Vpr is a multifunctional protein that plays a crucial role in the viral life cycle, including the promotion of virus replication and cell cycle arrest. nih.gov A 3-phenylcoumarin derivative known as vipirinin has been identified as an inhibitor of Vpr's cell cycle arrest activity, thereby hindering Vpr-dependent viral infection. nih.govnih.gov The effectiveness of these compounds is often linked to the specific substituents on the phenyl ring. For instance, a 5-methoxy group on the phenyl ring of vipirinin is considered essential for its antiviral activity. nih.gov

Furthermore, the broader family of coumarins has been explored for activity against other viruses like the Hepatitis C virus (HCV). In some anilinocoumarin derivatives, the mechanism involves the induction of interferon-α (IFN)-mediated antiviral responses. nih.gov While not directly studied for 7-amino-3-phenyl-2H-1-benzopyran-2-one, this highlights a potential avenue of antiviral action for related compounds.

Table 1: Antiviral Activity of 3-Phenylcoumarin Derivatives

| Virus | Derivative Class | Mechanism of Action | Reference |

|---|---|---|---|

| Human Immunodeficiency Virus (HIV) | 3-Phenylcoumarins | Suppression of TPA-induced HIV promoter activity. nih.gov | nih.gov |

| Human Immunodeficiency Virus (HIV-1) | Vipirinin (a 3-phenylcoumarin derivative) | Inhibition of the cell cycle arrest activity of HIV-1 viral protein R (Vpr). nih.govnih.gov | nih.govnih.gov |

| Hepatitis C Virus (HCV) | Anilinocoumarin derivatives | Induction of interferon-α (IFN)-mediated antiviral responses. nih.gov | nih.gov |

Antimitotic Activitynih.gov

The antimitotic potential of aminocoumarin derivatives has been a subject of significant investigation, particularly in the context of cancer chemotherapy. While research on 7-amino-3-phenyl-2H-1-benzopyran-2-one is specific, studies on closely related synthetic coumarin-based compounds provide strong evidence for their role as antimitotic agents. For example, the compound 7-diethylamino-3(2'-benzoxazolyl)-coumarin has been shown to exert potent anti-proliferative effects against cancer cells, including those resistant to conventional drugs like 5-fluorouracil. nih.gov

The primary mechanism underlying the antimitotic activity of these coumarin derivatives is the destabilization of microtubules. nih.gov Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is critical for the segregation of chromosomes during cell division (mitosis). By disrupting microtubule dynamics, these compounds interfere with the formation and function of the mitotic spindle, leading to mitotic arrest. nih.gov This cessation of the cell cycle at the mitotic phase ultimately triggers programmed cell death, or apoptosis.

The induction of apoptosis following mitotic arrest is a key feature of these compounds' anticancer effects. The process is often caspase-dependent and is associated with a decrease in the expression of anti-apoptotic genes. nih.gov The ability of these coumarin derivatives to act as microtubule inhibitors makes them promising candidates for the development of novel cancer therapies, especially for drug-resistant cancers. nih.gov

Table 2: Antimitotic Activity of a Related Aminocoumarin Derivative

| Compound | Cell Line | Primary Mechanism | Downstream Effect | Reference |

|---|---|---|---|---|

| 7-diethylamino-3(2'-benzoxazolyl)-coumarin | 5-fluorouracil-resistant human gastric cancer cell line (SNU-620-5FU) and its parental cell line (SNU-620) | Destabilization of microtubules. nih.gov | Mitotic arrest and subsequent caspase-dependent apoptotic cell death. nih.gov | nih.gov |

Applications in Advanced Research Fields

Fluorescent Probes and Biosensors

The inherent fluorescence of the 7-amino-3-phenylcoumarin scaffold makes it a valuable component in the design of fluorescent probes and biosensors. Coumarin (B35378) derivatives are widely employed as fluorophores due to their good photochemical properties, chemical stability, and the relative ease with which their structure can be modified to tune their optical characteristics. The introduction of an amino group at the 7-position is particularly effective at enhancing fluorescence quantum yields.

Derivatives of 7-aminocoumarin (B16596) serve as powerful fluorescent probes for imaging and monitoring dynamic processes within living cells. A significant advantage of some 7-aminocoumarin probes is their pH-insensitive fluorescence. This property allows for the visualization of biomolecules and cellular events in acidic organelles, such as endosomes, where the fluorescence of other probes like 7-hydroxycoumarin would be quenched nih.gov. This has been demonstrated in studies involving the labeling and tracking of proteins like neurexin-1β after endocytic internalization, enabling researchers to observe the appearance of internal fluorescent puncta that would otherwise be invisible nih.gov.

Furthermore, coumarin derivatives are utilized in the development of probes for specific metabolites and cellular states. For instance, certain dihydroxy-substituted coumarins have been developed as fluorescent probes for the nanomolar-level detection of the 4-amino-TEMPO spin label. Since 4-amino-TEMPO is used to detect various radicals and the damage they cause, these probes can help in understanding the mechanisms of oxidative stress within a biological system mdpi.com. The interaction between the coumarin probe and the target molecule leads to a significant and measurable enhancement in fluorescence intensity, allowing for sensitive detection mdpi.comresearchgate.net.

The strong blue fluorescence of the 7-aminocoumarin core is frequently harnessed in the design of fluorogenic substrates for various biochemical assays. These assays are often used for high-throughput screening (HTS) to identify enzyme inhibitors. The general principle involves linking the coumarin to a substrate molecule recognized by a specific enzyme. In this conjugated form, the probe's fluorescence is either minimal or occurs at a different wavelength. Upon enzymatic cleavage of the substrate, the free aminocoumarin is released, resulting in a significant increase in fluorescence intensity that can be easily detected.

A prominent example is the use of coumarin-based substrates in assays for cytochrome P450 enzymes, such as CYP3A7. In one study, various fluorogenic substrates were evaluated to develop an HTS assay for CYP3A7 inhibition, a key enzyme in neonatal drug metabolism. Substrates like 7-benzyloxyquinoline (B143902) (7-BQ) and dibenzylfluorescein (B31604) (DBF) were used, where the enzymatic activity releases a fluorescent product (7-hydroxyquinoline or fluorescein) that can be quantified to measure enzyme activity and inhibition nih.gov. This "turn-on" mechanism provides a high signal-to-noise ratio, crucial for screening large compound libraries nih.gov. Similarly, 7-aminocoumarin-4-acetic acid has been developed as a fluorescent probe to detect bacterial dipeptidyl peptidase activities acs.org.

Site-specific labeling of proteins and other biomolecules with small, bright fluorescent reporters is essential for studying their function and localization in their native context. Derivatives of 7-aminocoumarin have been successfully employed for this purpose through innovative enzyme-mediated labeling technologies nih.govresearchgate.net.

One such technology is PRobe Incorporation Mediated by Enzymes (PRIME). This technique uses an engineered variant of E. coli lipoic acid ligase (LplA) to covalently attach a 7-aminocoumarin substrate to a specific 13-residue peptide sequence known as the ligase acceptor peptide (LAP). By genetically fusing the LAP tag to a protein of interest, researchers can direct the specific attachment of the 7-aminocoumarin fluorophore to that protein within living cells nih.govresearchgate.net. This method has been used to label and visualize various cytoskeletal and adhesion proteins on the cell surface and inside mammalian cells, taking advantage of the high specificity of the ligase enzyme nih.gov.

Material Science and Organic Optoelectronics

The photophysical properties that make 7-amino-3-phenylcoumarin derivatives excellent fluorescent probes also render them suitable for applications in material science, particularly in the field of organic optoelectronics.

Amino coumarin derivatives are recognized as promising materials for the emitting layer in Organic Light-Emitting Diodes (OLEDs), especially for generating blue light. Efficient and stable deep-blue emitters are critical for full-color displays and solid-state lighting, and coumarin-based compounds offer a viable class of materials to meet this need.

Derivatives such as 7-diphenylamino-4-methyl-coumarin (DPA-MC) have been synthesized and used as a non-doped emitting layer in OLED devices nih.gov. These materials often exhibit high thermal stability and good film-forming properties. The performance of OLEDs is characterized by several key metrics, including efficiency and color purity. Devices fabricated with amino coumarin derivatives have demonstrated highly efficient blue emission with excellent color coordinates nih.govresearchgate.net. The high electroluminescence performance is sometimes attributed to the ambipolar effects of the molecular structure, meaning the material can transport both holes and electrons effectively nih.gov.

Below is a table summarizing the performance of representative OLED devices that utilize amino coumarin derivatives as the emitting material.

| Compound | Max. Emission Wavelength (nm) | Luminescence Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates |

| DPA-MC nih.gov | 463 | 3.83 | 2.46 | 3.71 | (0.154, 0.190) |

| BPBAPE researchgate.net | 475 | 10.33 | 4.00 | Not Reported | (0.195, 0.303) |

| BTPPA researchgate.net | 452 | 3.93 | 1.82 | Not Reported | (0.159, 0.135) |

*Data collected at a current density of 10 mA/cm².

Advanced Drug Discovery and Medicinal Chemistry Scaffold

The 3-phenylcoumarin (B1362560) core structure is considered a "privileged scaffold" in medicinal chemistry mdpi.comnih.govnih.govbohrium.comnih.gov. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity, making them versatile starting points for the design of novel therapeutic agents. The versatility of the 3-phenylcoumarin scaffold stems from its rigid structure and the presence of multiple sites (the coumarin core and the 3-phenyl ring) that can be easily and selectively functionalized, allowing for the creation of large libraries of diverse derivatives mdpi.com.

This scaffold has been used to develop compounds with a wide array of pharmacological activities, including inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterase, which are relevant targets for neurodegenerative diseases nih.gov. The structural similarity of 3-phenylcoumarins to other biologically active molecules like isoflavones and resveratrol (B1683913) further enhances their potential in drug design nih.gov.

Recent research has explored 3-phenylcoumarin derivatives as inhibitors of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a target for treating pain and inflammation. In these studies, a library of derivatives was synthesized and tested, with several compounds showing significant inhibitory activity against TRPA1 in cellular assays acs.org. This work highlights how the 3-phenylcoumarin scaffold can be systematically modified to develop potent and selective modulators of specific biological targets, reinforcing its status as a valuable framework in modern drug discovery acs.org.

Design of Multi-Target Directed Ligands

The 7-amino-3-phenylcoumarin framework is a key pharmacophore in the design of multi-target directed ligands (MTDLs), a strategic approach in modern drug discovery aimed at addressing complex diseases by simultaneously modulating multiple biological targets. nih.govresearchgate.net This is particularly relevant for multifactorial conditions such as Alzheimer's disease, where a single-target approach has proven insufficient. mdpi.com

Derivatives of 7-amino-3-phenylcoumarin have been engineered to act as dual-active agents, notably as both cholinesterase inhibitors and antioxidants. nih.govresearchgate.net For instance, a series of 3-substituted-7-aminoalkoxy-coumarins were designed and evaluated for these dual functions. nih.gov One notable derivative, 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin, demonstrated potent acetylcholinesterase (AChE) inhibition with an IC50 value of 20 nM and significant selectivity over butyrylcholinesterase (BuChE), a profile comparable to the established drug donepezil. nih.govresearchgate.net This highlights the potential of the 7-amino-3-phenylcoumarin scaffold in generating potent and selective multi-target agents.

The rationale behind using this scaffold lies in its inherent ability to interact with biological targets like monoamine oxidase (MAO) and cholinesterases, both of which are implicated in the pathophysiology of neurodegenerative diseases. nih.gov By strategically modifying the 7-amino and 3-phenyl positions, researchers can fine-tune the molecule's activity towards different targets. For example, the introduction of an aminoalkoxy chain at the 7-position has been explored to enhance interactions with the active sites of cholinesterases. nih.govnih.gov

Table 1: Cholinesterase Inhibitory Activity of a Representative 7-Amino-3-phenylcoumarin Derivative

| Compound | Target Enzyme | IC50 (nM) | Selectivity (BuChE/AChE) |

| 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin | AChE | 20 | 354 |

| Donepezil (Reference) | AChE | 6 | 365 |

Data sourced from a study on dual-active coumarin derivatives. nih.govresearchgate.net

Exploration of Structure-Activity Relationships for Drug Optimization

The 7-amino-3-phenyl-2H-1-benzopyran-2-one core structure is an excellent platform for systematic structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of analogs with specific modifications, researchers can elucidate the structural requirements for potent and selective biological activity, thereby guiding the optimization of lead compounds.

SAR studies on 3-phenylcoumarin derivatives have provided valuable insights into their activity as monoamine oxidase B (MAO-B) inhibitors. nih.govfrontiersin.orgresearchgate.net It has been demonstrated that substitutions on the 3-phenyl ring significantly influence inhibitory potency and selectivity. nih.govfrontiersin.org For example, the presence and position of various functional groups on the phenyl ring can alter the binding affinity of the molecule within the active site of the MAO-B enzyme. nih.gov

Furthermore, modifications at the 7-position of the coumarin ring have been shown to be critical for tuning the pharmacological profile. Studies involving a series of 3-arylcoumarins with different aminoalkoxy substituents at the 7-position have revealed the impact of the linker length and the nature of the terminal amine on cholinesterase inhibition. nih.gov For instance, a derivative bearing a 3,4-dichlorophenyl group at the 3-position and a 4-(diethylamino)butoxy chain at the 7-position was identified as a highly potent AChE inhibitor with an IC50 of 0.27 μM. nih.gov Kinetic and molecular modeling studies of such compounds have indicated a mixed-type inhibition, suggesting interaction with both the catalytic active site and the peripheral anionic site of AChE. nih.gov

The antibacterial properties of 3-arylcoumarins have also been investigated through SAR studies. The position of substituents on the 3-aryl ring was found to be a key determinant of activity against Staphylococcus aureus. nih.gov This underscores the broad applicability of SAR in optimizing the biological activities of this chemical class for various therapeutic areas.

Table 2: Structure-Activity Relationship Insights for 3-Phenylcoumarin Derivatives

| Target | Structural Modification | Impact on Activity |

| MAO-B | Substitution on the 3-phenyl ring | Influences inhibitory potency and selectivity. nih.govfrontiersin.org |

| Acetylcholinesterase | Aminoalkoxy chain at the 7-position | Length and terminal amine affect inhibitory activity. nih.gov |

| Antibacterial (S. aureus) | Position of substituents on the 3-aryl ring | Determines antibacterial efficacy. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability